The synthesis of DBCO-PEG4-Val-Cit-PAB-MMAF involves multiple steps, primarily focusing on the conjugation of the DBCO group to the PEG spacer and subsequent linkage to the Val-Cit-PAB component.
The final product typically exhibits a molecular weight around 1670.921 Da .
The molecular structure of DBCO-PEG4-Val-Cit-PAB-MMAF includes several key components:
The exact mass of DBCO-PEG4-Val-Cit-PAB-MMAF is approximately 1670.921 Da, while the DBCO-PEG4-Val-Cit-PAB component itself has a mass of about 896.456 Da .
DBCO-PEG4-Val-Cit-PAB-MMAF undergoes several critical chemical reactions:
The mechanism of action for DBCO-PEG4-Val-Cit-PAB-MMAF involves several stages:
This targeted approach significantly reduces systemic toxicity compared to traditional chemotherapy methods .
DBCO-PEG4-Val-Cit-PAB-MMAF exhibits several notable physical and chemical properties:
These properties are critical for its effectiveness as an ADC component .
DBCO-PEG4-Val-Cit-PAB-MMAF is primarily used in scientific research related to cancer therapeutics:
The ongoing research utilizing this compound aims to improve treatment outcomes for various cancers while reducing adverse effects associated with conventional therapies .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3